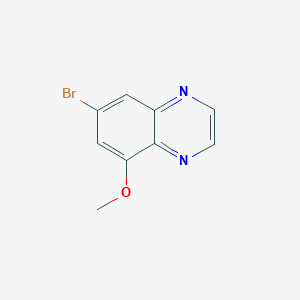![molecular formula C10H16O4 B13499776 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid is an organic compound with the molecular formula C10H16O4 . It is characterized by the presence of a carboxylic acid group, an ether linkage, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid typically involves the reaction of pent-4-yn-1-ol with ethylene oxide, followed by the reaction with 3-bromopropionic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ether formation .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted ethers.
Applications De Recherche Scientifique
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(prop-2-yn-1-yloxy)propanoic acid: Similar structure but with a shorter alkyne chain.
4-oxo-4-(2-propyn-1-yloxy)butanoic acid: Contains an additional ketone group.
Uniqueness
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid is unique due to its longer alkyne chain, which provides distinct reactivity and potential for forming more complex structures compared to its shorter-chain analogs .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3-(2-pent-4-ynoxyethoxy)propanoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-6-13-8-9-14-7-5-10(11)12/h1H,3-9H2,(H,11,12) |
Clé InChI |
REGPRPLHLAASKH-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


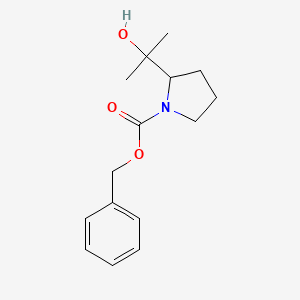
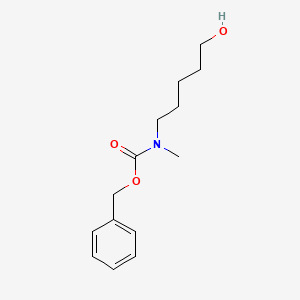
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)


![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

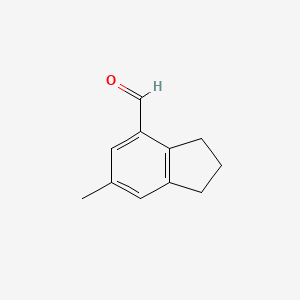
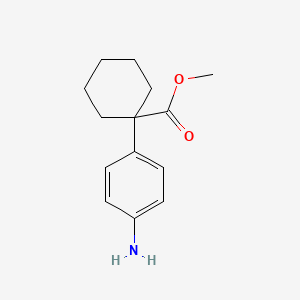
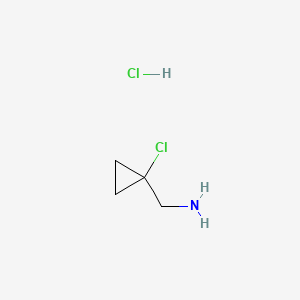
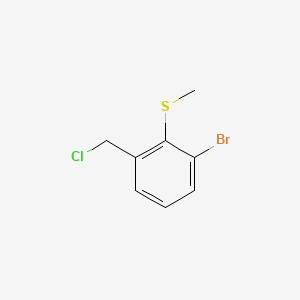
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)

